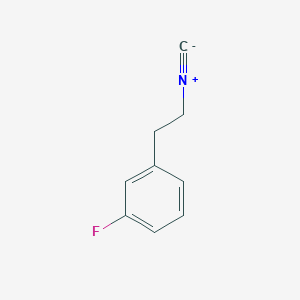

1-Fluoro-3-(2-isocyanoethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-Fluoro-3-(2-isocyanoethyl)benzene involves several steps:

Aromatic Nitration: The starting material undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Cyanation: Finally, the amino group is converted to an isocyanide group through a cyanation reaction.

These steps require specific conditions and the support of advanced organic synthesis technology. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Analyse Des Réactions Chimiques

1-Fluoro-3-(2-isocyanoethyl)benzene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the isocyanide group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Fluoro-3-(2-isocyanoethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including drugs and dyes.

Biology: Its derivatives are studied for potential biological activities.

Medicine: It is used in the development of pharmaceuticals, particularly in medicinal chemistry.

Industry: The compound finds applications in the production of coatings and other materials.

Mécanisme D'action

The mechanism by which 1-Fluoro-3-(2-isocyanoethyl)benzene exerts its effects involves its interaction with specific molecular targets. The isocyanide group can participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies on its mechanism of action are ongoing, focusing on its potential therapeutic applications and interactions with cellular components .

Comparaison Avec Des Composés Similaires

1-Fluoro-3-(2-isocyanoethyl)benzene can be compared with other similar compounds such as:

Phenethylisocyanide: Lacks the fluorine atom, leading to different reactivity and properties.

3-Chlorophenethylisocyanide: Contains a chlorine atom instead of fluorine, affecting its chemical behavior.

3-Bromophenethylisocyanide: Contains a bromine atom, which also alters its reactivity compared to the fluorinated version.

The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs .

Activité Biologique

1-Fluoro-3-(2-isocyanoethyl)benzene, with the CAS number 730964-63-3, is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by case studies and research findings.

The compound can be synthesized through various multicomponent reactions involving isocyanides and electrophiles. For instance, it can be derived from a reaction of (2-isocyanoethyl)benzene with suitable electrophiles under controlled conditions. The synthesis often employs methods such as Ugi reactions or other combinatorial approaches to achieve high yields and purity .

Biological Activity

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. Its structure allows for potential interactions with microbial enzymes or cell membranes, disrupting their function .

- Anticancer Potential : Research indicates that compounds with isocyanoethyl groups can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

- Enzyme Inhibition : The presence of the isocyano group is significant for enzyme inhibition. It may act as a Michael acceptor, allowing it to interact with nucleophilic sites on enzymes, thereby inhibiting their activity .

The biological mechanisms underlying the activity of this compound are still being elucidated. However, several hypotheses include:

- Interaction with DNA : The compound may bind to DNA or RNA, leading to interference with replication or transcription processes.

- Enzyme Interaction : It likely interacts with specific enzymes involved in metabolic pathways, which could lead to altered cellular functions and responses.

Case Studies

A few case studies highlight the biological activity of related compounds:

- Antimicrobial Activity : In a study examining various substituted isocyanides, compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and enzyme inhibition .

- Cancer Cell Lines : In vitro studies on cancer cell lines demonstrated that derivatives of isocyano compounds could reduce cell viability significantly. The IC50 values were reported in the low micromolar range, indicating potent activity against specific cancer types .

Research Findings

Research has shown that the biological activity of this compound can be influenced by structural modifications:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 15 | |

| Isocyano derivative A | Anticancer | 5 | |

| Isocyano derivative B | Enzyme inhibitor | 10 |

These findings underscore the importance of structural features in determining biological activity.

Propriétés

IUPAC Name |

1-fluoro-3-(2-isocyanoethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCVUJNHSKYURR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374631 |

Source

|

| Record name | 3-Fluorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-63-3 |

Source

|

| Record name | 3-Fluorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.